

LC-MS/MS quantification of fenretinide using 4-Methoxy Fenretinide-13C,d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy Fenretinide-13C,d3

Cat. No.: B15559903

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Application Note: LC-MS/MS Quantification of Fenretinide in Human Plasma

Abstract

This application note presents a robust and sensitive method for the quantification of fenretinide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, **4-Methoxy Fenretinide-13C,d3**, for accurate and precise quantification. A simple protein precipitation step is utilized for sample preparation, ensuring high throughput analysis. The method has been validated over a linear range of 0.2 to 500 ng/mL and is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has shown promise as a chemopreventive and therapeutic agent in various cancers.^{[1][2]} Accurate and reliable quantification of fenretinide in biological matrices is crucial for clinical and preclinical studies to understand its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays. The use of a stable isotope-labeled internal standard (SIL-IS), such as **4-Methoxy Fenretinide-13C,d3**, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.^[3]

Experimental

2.1. Materials and Reagents

- Fenretinide was obtained from a commercial supplier.
- **4-Methoxy Fenretinide-13C,d3** (Internal Standard, IS) was synthesized by a custom synthesis service.
- HPLC-grade methanol and acetonitrile were purchased from a reputable chemical supplier.
- Formic acid (analytical grade, 98%) was also sourced from a commercial supplier.[\[4\]](#)
- Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.

2.2. Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

- HPLC System: A typical system would consist of a binary pump, a temperature-controlled autosampler, and a column oven.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

2.3. LC-MS/MS Method

2.3.1. Liquid Chromatography

- Column: A C18 analytical column (e.g., Zorbax SB-C18, 3.5 μ m, 50 \times 2.1 mm) was used for chromatographic separation.[\[5\]](#)[\[6\]](#)
- Mobile Phase A: 0.1% Formic acid in water.[\[5\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[\[5\]](#)
- Flow Rate: 0.5 mL/min.[\[5\]](#)[\[6\]](#)

- Gradient: A gradient elution was performed as follows: 0–2 min, 45–95% B; 2–7 min, 95% B; 7–7.5 min, 95–45% B; 7.5–10 min, 45% B.[5]
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.[5]

2.3.2. Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]
- Scan Type: Multiple Reaction Monitoring (MRM).[4][5][6]
- MRM Transitions:
 - Fenretinide: To be determined by direct infusion of the compound. A likely transition would be based on its molecular weight (391.5 g/mol).
 - **4-Methoxy Fenretinide-13C,d3 (IS):** To be determined by direct infusion of the compound. The transition will be shifted due to the isotopic labeling.
- Ion Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

Protocols

3.1. Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare individual stock solutions of fenretinide and **4-Methoxy Fenretinide-13C,d3** in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the fenretinide stock solution with methanol to create working solutions for calibration standards and QC samples.
- Internal Standard Working Solution: Prepare a working solution of **4-Methoxy Fenretinide-13C,d3** in methanol at a concentration of 10 μ g/mL.[5]

- Calibration Standards and QC samples: Spike blank human plasma with the appropriate fenretinide working solutions to achieve the desired concentrations for the calibration curve and QC samples.[\[5\]](#) A typical calibration curve might range from 0.2 to 500 ng/mL.[\[5\]](#)[\[7\]](#)[\[8\]](#)

3.2. Sample Preparation Protocol

- Pipette 50 μ L of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the 10 μ g/mL **4-Methoxy Fenretinide-13C,d3** internal standard working solution to each tube (except for double blank samples) and vortex briefly. This is analogous to methods using other internal standards.[\[4\]](#)
- Add 150 μ L of cold acetonitrile to each tube to precipitate the plasma proteins.[\[4\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean autosampler vial.
- Inject 10 μ L of the supernatant into the LC-MS/MS system.

Results and Discussion

4.1. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[\[9\]](#)[\[10\]](#)[\[11\]](#) Key validation parameters are summarized in the table below.

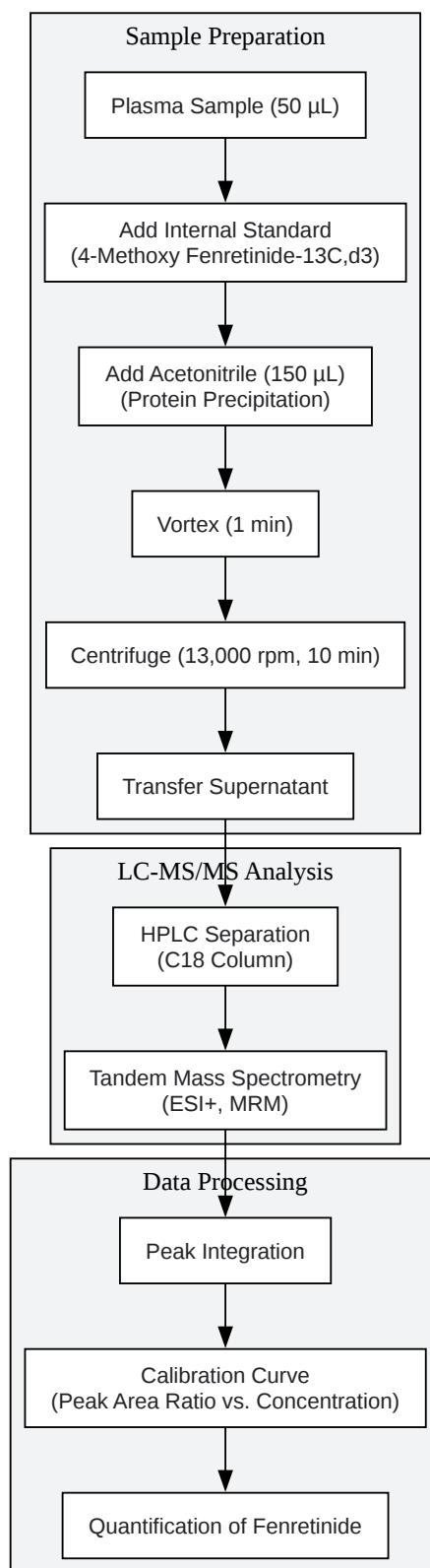
Table 1: Summary of Quantitative Data for Fenretinide LC-MS/MS Assay

Parameter	Result
Linearity Range	0.2 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.2 ng/mL[5][6]
Intra-day Precision (%CV)	< 7.64%[5][6]
Inter-day Precision (%CV)	< 7.64%[5][6]
Intra-day Accuracy (%Bias)	94.92 to 105.43%[5][6]
Inter-day Accuracy (%Bias)	94.92 to 105.43%[5][6]
Recovery	> 90.39%[5][6]
Matrix Effect	No significant matrix effect observed[5]

4.2. Sample Analysis

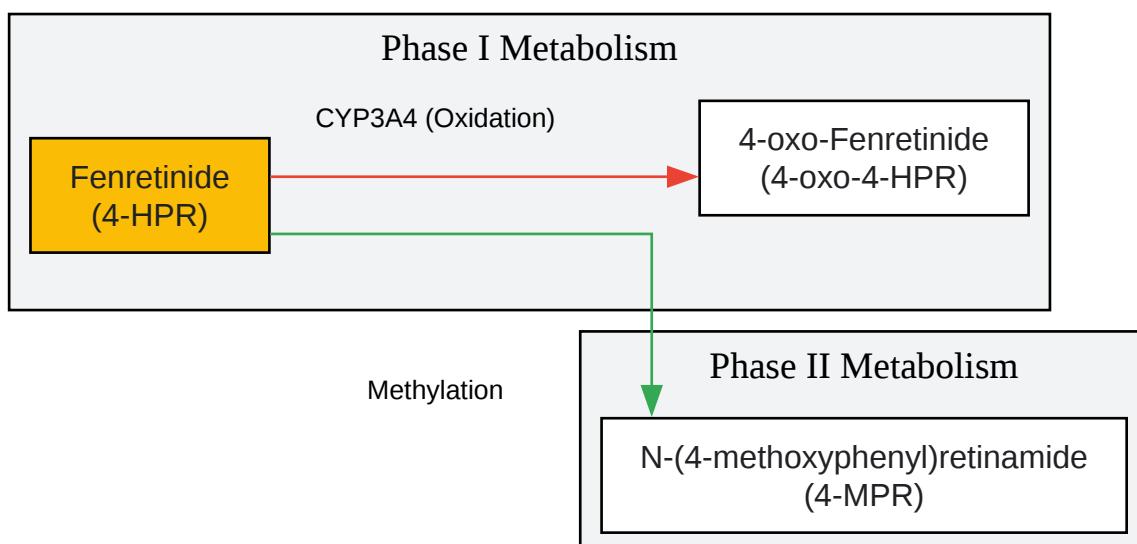
The validated method can be applied to the analysis of plasma samples from clinical or preclinical studies to determine the pharmacokinetic profile of fenretinide. The use of the stable isotope-labeled internal standard ensures high accuracy and precision of the results.

Visualizations



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Caption: Experimental workflow for the LC-MS/MS quantification of fenretinide.



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- To cite this document: BenchChem. [LC-MS/MS quantification of fenretinide using 4-Methoxy Fenretinide-13C,d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15559903#lc-ms-ms-quantification-of-fenretinide-using-4-methoxy-fenretinide-13c-d3>

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